Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
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Properties
IUPAC Name |
methyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)7-17-10-4-2-3-9-8(10)5-6-13-12(9)15/h2-6H,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBLWHBRHWWKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202214 | |
| Record name | Methyl 2-[(1,2-dihydro-1-oxo-5-isoquinolinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105190-09-7 | |
| Record name | Methyl 2-[(1,2-dihydro-1-oxo-5-isoquinolinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(1,2-dihydro-1-oxo-5-isoquinolinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isoquinoline core, which is a bicyclic structure known for its presence in various natural products and pharmaceuticals. The compound contains a methyl ester group and an ether linkage, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in inflammatory pathways and cell proliferation . The compound's ability to bind to these targets indicates potential therapeutic applications in various medical conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth. This property positions the compound as a candidate for further development in antibiotic therapies .
Anticancer Potential
Studies have also explored the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The specific pathways through which it exerts this effect are still under investigation but may involve modulation of cell signaling pathways related to survival and proliferation .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Investigated the compound's effects on apoptosis markers, revealing increased caspase activation in treated cells. |
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves the activation of intrinsic apoptotic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . Further research is needed to elucidate the detailed molecular interactions involved.
Scientific Research Applications
Methyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with a unique combination of functional groups. It features an isoquinoline moiety, a bicyclic structure known for its presence in various natural products and synthetic pharmaceuticals. The compound also includes a methyl ester group, a carbamoyl group attached to a fluorophenyl moiety, and an ether linkage, contributing to its potential reactivity and biological activity.
Potential Applications
- Antibacterial Drug Discovery Schiff base ligands, including 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO) and its metal (II) complexes, have been synthesized and exhibit antibacterial activity.
- Antimicrobial and Anticancer Properties Preliminary studies suggest that methyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate may exhibit significant biological activities. It has been investigated for potential antimicrobial and anticancer properties, making it a candidate for further pharmacological research. The specific mechanisms of action are still under investigation but may involve interactions with various molecular targets within biological pathways.
- Medicinal Chemistry Ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has potential applications in medicinal chemistry, particularly in drug development aimed at treating cancer and other diseases where enzyme inhibition plays a crucial role. Its unique structure may also make it suitable for further modifications to enhance its therapeutic efficacy or reduce side effects.
Studies and Interactions
Studies on the interactions of Ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate with biological targets are ongoing. Initial findings indicate that it may bind to specific enzymes or receptors involved in cellular signaling pathways, potentially modulating their activity and influencing cellular outcomes. Further research is needed to clarify these interactions and their implications for therapeutic use.
Structural Comparison
Ethyl 2-[(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[(2-{[(2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate | Contains a methoxy group instead of a fluorophenyl group | May exhibit different biological properties due to methoxy substitution |
| Ethyl 2-[(2-{[(2-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate | Contains a chlorophenyl group | Chlorine may affect reactivity and biological activity differently |
| Ethyl 2-(fluorophenyloxy)-acetate | A simpler structure without the dihydroisoquinolinone core | Lacks the complexity and potential biological effects associated with the dihydroisoquinoline framework |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
